molecular formula C34H22 B1593206 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene CAS No. 855828-36-3

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene

Cat. No.: B1593206
CAS No.: 855828-36-3
M. Wt: 430.5 g/mol
InChI Key: MAIALRIWXGBQRP-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that consists of an anthracene core substituted with naphthalene groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene typically involves the coupling of naphthalene derivatives with anthracene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or aromatic rings.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or nitrated anthracenes.

Scientific Research Applications

9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.

    Medicine: Investigated for its potential anticancer properties and ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene exerts its effects involves its ability to interact with various molecular targets. For example, its planar structure allows it to intercalate between DNA base pairs, disrupting the DNA double helix and potentially inhibiting replication and transcription. Additionally, its aromatic nature enables it to participate in π-π stacking interactions with other aromatic molecules.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound of 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, consisting of three fused benzene rings.

    Naphthalene: A simpler PAH with two fused benzene rings, used as a precursor in the synthesis of the target compound.

    Phenanthrene: Another PAH with three fused benzene rings, but with a different arrangement compared to anthracene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and as a fluorescent probe in biological studies.

Properties

IUPAC Name

9-naphthalen-1-yl-10-naphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22/c1-2-12-25-22-26(21-20-23(25)10-1)33-29-15-5-7-17-31(29)34(32-18-8-6-16-30(32)33)28-19-9-13-24-11-3-4-14-27(24)28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIALRIWXGBQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628736
Record name 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855828-36-3
Record name 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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